1,4-Dibromobutane-d8 1,4-Dibromobutane-d8
Brand Name: Vulcanchem
CAS No.: 68375-92-8
VCID: VC21098697
InChI: InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2
SMILES: C(CCBr)CBr
Molecular Formula: C4H8Br2
Molecular Weight: 223.96 g/mol

1,4-Dibromobutane-d8

CAS No.: 68375-92-8

Cat. No.: VC21098697

Molecular Formula: C4H8Br2

Molecular Weight: 223.96 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dibromobutane-d8 - 68375-92-8

Specification

CAS No. 68375-92-8
Molecular Formula C4H8Br2
Molecular Weight 223.96 g/mol
IUPAC Name 1,4-dibromo-1,1,2,2,3,3,4,4-octadeuteriobutane
Standard InChI InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2
Standard InChI Key ULTHEAFYOOPTTB-SVYQBANQSA-N
Isomeric SMILES [2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])Br
SMILES C(CCBr)CBr
Canonical SMILES C(CCBr)CBr

Introduction

Chemical Identity and Nomenclature

1,4-Dibromobutane-d8 is identified by the CAS registry number 68375-92-8. This deuterium-labeled compound is characterized by a molecular formula of C4Br2D8, representing a fully deuterated version of the parent compound 1,4-dibromobutane (CAS: 110-52-1) .

Synonyms and Alternative Identifiers

The compound is known by several systematic and trivial names in scientific literature:

  • 1,4-Dibromo-1,1,2,2,3,3,4,4-octadeuteriobutane

  • Butane-1,1,2,2,3,3,4,4-d8, 1,4-dibromo-

  • 1,4-Dibromo-butane-1,1,2,2,3,3,4,4-d8

  • BrCD2CD2CD2CD2Br

Structural Identification

The structure can be represented using various chemical notation systems:

  • SMILES: [2H]C([2H])(Br)C([2H])([2H])C([2H])([2H])C([2H])([2H])Br

  • InChI: InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2

  • IUPAC Name: 1,4-dibromo-1,1,2,2,3,3,4,4-octadeuteriobutane

Physical and Chemical Properties

1,4-Dibromobutane-d8 exists as a clear, colorless oil at room temperature. Its physical properties closely resemble those of its non-deuterated counterpart but with subtle differences due to the isotope effect.

Physical Properties Table

PropertyValueReference
Physical StateColorless Oil
Melting Point-20°C
Boiling Point63-65°C/6 mmHg
Density1.942 g/mL at 25°C
Flash Point>230°F
Molecular Weight223.96 g/mol

Solubility Characteristics

The compound exhibits selective solubility in organic solvents:

  • Slightly soluble in chloroform

  • Slightly soluble in methanol

  • Limited solubility in water

Isotopic Composition

Commercial preparations of 1,4-Dibromobutane-d8 typically achieve 99 atom% deuterium incorporation with a minimum chemical purity of 98%. This high isotopic purity is essential for applications in analytical chemistry and mechanistic studies where isotope tracking is required .

Hazard TypeClassificationSymbolReference
GHS SymbolsGHS05, GHS06Corrosion, Skull and crossbones
Signal WordDanger
Hazard StatementsH301-H315-H318-H335

Risk Statements

  • 25: Toxic if swallowed

  • 37/38: Irritating to respiratory system and skin

  • 41: Risk of serious damage to eyes

Applications in Scientific Research

1,4-Dibromobutane-d8 has found numerous applications in scientific research, particularly in organic synthesis and biochemical studies.

Use in Cancer Research

The compound has been employed in studies related to sulforaphane, a naturally occurring isothiocyanate present in broccoli that demonstrates anti-carcinogenic activity. The deuterated nature of this reagent allows researchers to track reaction pathways and metabolic processes with precision .

Polymer Chemistry Applications

As an analog of 1,4-dibromobutane, this deuterated compound serves as a catalyst in the polymerization of 2-oxazolines. Its use enables the formation of long-range three-dimensional molecular ordering in polymer chains, which is valuable for materials science research .

Analytical Applications

As a fully deuterated standard, 1,4-Dibromobutane-d8 plays an important role in:

  • Nuclear Magnetic Resonance (NMR) spectroscopy studies

  • Mass spectrometry analysis

  • Tracking reaction mechanisms

  • Serving as an internal standard for quantitative analysis

ManufacturerProduct NumberPackage SizePrice (USD)Update Date
Sigma-Aldrich4804445g$9582024-03-01
TRCD42513210mg$1652021-12-16
Usbiological15876310mg$4602021-12-16
Medical Isotopes, Inc.D18211g$7252021-12-16
American Custom ChemicalsRDL00018891G$838.022021-12-16

Supply Specifications

Leading suppliers such as LGC Standards provide the compound with the following specifications:

  • Purity: 99 atom % D, minimum 98% chemical purity

  • Format: Neat (undiluted)

  • Storage conditions: Room temperature

  • Shipping temperature: Room temperature

  • Country of origin: Canada

Synthesis Methods and Production

The production of 1,4-Dibromobutane-d8 involves specialized synthetic procedures to achieve high deuterium incorporation.

Synthetic Approach

While specific manufacturing methods are proprietary, the general synthetic route likely involves:

  • Preparation of fully deuterated butane (butane-d10)

  • Selective bromination at the terminal positions

  • Purification steps to achieve the required isotopic and chemical purity

The bromination reaction typically employs bromine in the presence of a suitable catalyst, such as aluminum bromide or iron .

Quality Control

Commercial preparations undergo rigorous quality control to ensure:

  • Isotopic purity (99 atom% D)

  • Chemical purity (minimum 98%)

  • Absence of significant impurities that might interfere with analytical applications

  • Proper storage and handling to prevent deuterium exchange

Comparison with Non-Deuterated Analog

The deuterated nature of 1,4-Dibromobutane-d8 confers specific advantages compared to the non-deuterated 1,4-dibromobutane, particularly in research applications.

Kinetic Isotope Effects

The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can result in:

  • Slower reaction rates in positions where deuterium substitutes hydrogen

  • Different metabolic profiles if used in biological systems

  • Altered physicochemical properties, including boiling point and vapor pressure

Spectroscopic Differences

The deuterium substitution produces distinctive spectroscopic signatures:

  • In NMR spectroscopy, deuterium resonates at a different frequency than hydrogen

  • Mass spectrometry shows characteristic mass shifts (+8 amu relative to the non-deuterated compound)

  • Infrared spectroscopy exhibits shifted vibrational frequencies for C-D bonds compared to C-H bonds

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